molecular formula C11H9BFNO3 B1446546 6-(4-Fluorophenoxy)pyridine-3-boronic acid CAS No. 1973462-29-1

6-(4-Fluorophenoxy)pyridine-3-boronic acid

Cat. No.: B1446546
CAS No.: 1973462-29-1
M. Wt: 233.01 g/mol
InChI Key: YKXDRORHFKYJDU-UHFFFAOYSA-N
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Description

6-(4-Fluorophenoxy)pyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a fluorophenoxy group in its structure makes it a versatile reagent in various chemical transformations.

Mechanism of Action

Target of Action

The primary target of the compound 6-(4-Fluorophenoxy)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound acts as a formally nucleophilic organic group, which is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, leads to the formation of carbon–carbon bonds . This reaction is part of the broader biochemical pathways involved in organic synthesis, particularly in the formation of complex organic molecules.

Pharmacokinetics

It’s known that the compound is stored in an inert atmosphere and under -20°c to maintain its stability .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields like medicinal chemistry and materials science.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and atmosphere. The compound is stored under -20°C in an inert atmosphere to maintain its stability . The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenoxy)pyridine-3-boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-fluorophenol under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenoxy)pyridine-3-boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

6-(4-Fluorophenoxy)pyridine-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenoxy)pyridine-3-boronic acid is unique due to the presence of both a fluorophenoxy group and a pyridine ring, which enhances its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXDRORHFKYJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)OC2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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